

"physical properties of 2-(Methylthio)benzo[d]oxazole"

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Compound of Interest

Compound Name:	2-(Methylthio)benzo[d]oxazole
Cat. No.:	B078973

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An In-Depth Technical Guide to the Physical Properties of **2-(Methylthio)benzo[d]oxazole**

For Researchers, Scientists, and Drug Development Professionals

Introduction

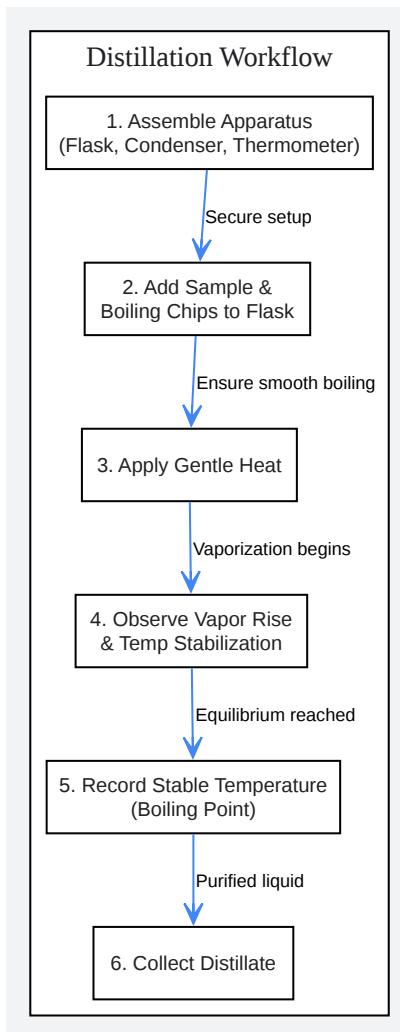
2-(Methylthio)benzo[d]oxazole is a heterocyclic organic compound featuring a benzoxazole core substituted with a methylthio group. As a member of the benzoxazole class, it holds potential interest in medicinal chemistry and materials science due to the diverse biological activities and unique chemical properties associated with this scaffold. A thorough understanding of its physical properties is a fundamental prerequisite for its synthesis, purification, handling, and formulation in any research or development context. This guide provides a detailed examination of these properties, grounded in available literature data and established analytical methodologies, to support professionals in its application.

Core Physicochemical Identifiers

A consistent and accurate identification of a chemical entity is paramount. The fundamental identifiers for **2-(Methylthio)benzo[d]oxazole** provide the basis for all further characterization.

Molecular Structure and Key Features

The structure combines a bicyclic benzoxazole system with a methylthio (-SCH₃) group at the 2-position. The benzoxazole ring system is planar, and the methylthio group introduces a key functional handle and influences the molecule's electronic properties and reactivity.



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Caption: Workflow for boiling point determination via simple distillation.

Solubility

While specific solubility data is not extensively published, the molecular structure allows for qualitative predictions. The benzoxazole core is largely nonpolar, but the nitrogen and oxygen heteroatoms, along with the sulfur atom, introduce some polarity.

- Prediction: It is expected to be soluble in common organic solvents like ethanol, acetone, ethyl acetate, and dichloromethane. [1] Its solubility in water is predicted to be low due to the dominant hydrophobic character of the bicyclic aromatic system. [1][2]

This method provides a systematic way to assess the solubility profile of the compound. [1][2]

- Solvent Selection: Prepare a set of test tubes, each containing ~1 mL of a different solvent (e.g., water, ethanol, hexane, toluene, 5% aq. HCl, 5% aq. NaOH).
- Sample Addition: To each test tube, add a small, measured amount of **2-(Methylthio)benzo[d]oxazole** (e.g., 20-30 mg or 1-2 drops).

- Observation: Agitate the mixture and observe if the compound dissolves completely. Note whether it is soluble, partially soluble, or insoluble.
- Interpretation:
 - Solubility in hexane or toluene suggests a nonpolar character.
 - Solubility in ethanol suggests moderate polarity.
 - Solubility in 5% HCl would indicate a basic functional group (the nitrogen in the oxazole ring is weakly basic).
 - Solubility in 5% NaOH would indicate an acidic proton, which is absent in this molecule.

Spectroscopic and Spectrometric Characterization

Spectroscopic data provides a fingerprint of the molecule, confirming its identity, structure, and purity.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For aromatic and conjugated systems like **2-(Methylthio)benzo[d]oxazole**, this is a useful characterization technique.

- Maximum Absorption (λ_{max}): The reported λ_{max} is 278 nm when measured in methanol. [3][4] This absorption is characteristic of the $\pi \rightarrow \pi^*$ transitions within the conjugated benzoxazole ring system.

Infrared (IR) Spectroscopy

While a specific spectrum for this compound is not readily available, the expected characteristic peaks can be predicted based on its functional groups and by analogy to related structures like 2-mercaptopbenzoxazole. [5]* Aromatic C-H Stretch: Peaks expected above 3000 cm^{-1} .

- Aromatic C=C Stretch: Multiple sharp peaks in the 1600-1450 cm^{-1} region.
- C=N Stretch: A characteristic peak around 1650-1550 cm^{-1} .
- C-O-C Stretch: Strong absorptions in the 1300-1000 cm^{-1} region.
- C-S Stretch: Weaker absorptions typically in the 800-600 cm^{-1} region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. For **2-(Methylthio)benzo[d]oxazole**, the following signals would be expected in a ^1H NMR spectrum:

- Aromatic Protons (4H): A complex multiplet pattern in the range of δ 7.0-8.0 ppm, corresponding to the four protons on the benzene ring.
- Methyl Protons (3H): A sharp singlet around δ 2.5-3.0 ppm, corresponding to the three equivalent protons of the $-\text{SCH}_3$ group. The chemical shift is influenced by the deshielding effect of the adjacent sulfur atom.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation patterns, which aid in structural confirmation.

- Molecular Ion (M^+): A prominent peak would be expected at an m/z value corresponding to the molecular weight, 165.21. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C_8H_7NOS .
- Fragmentation: The fragmentation pattern of oxazoles can be complex, but common fragmentation pathways often involve the loss of small, stable molecules or radicals from the parent ion. [6]

Conclusion

The physical properties of **2-(Methylthio)benzo[d]oxazole** define it as a high-boiling, yellow-orange liquid with low water solubility. Its identity and purity are best confirmed through a combination of chromatographic (GC) and spectroscopic (NMR, IR, MS) methods. The data and protocols presented in this guide offer a comprehensive technical foundation for scientists and researchers to confidently handle, purify, and utilize this compound in their work, ensuring both safety and experimental integrity.

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